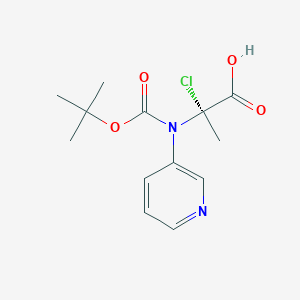
(S)-2-((tert-Butoxycarbonyl)(pyridin-3-yl)amino)-2-chloropropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((tert-Butoxycarbonyl)(pyridin-3-yl)amino)-2-chloropropanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group, a pyridin-3-yl group, and a chloropropanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)(pyridin-3-yl)amino)-2-chloropropanoic acid typically involves the following steps:
Protection of the amine group: The pyridin-3-ylamine is first protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.
Formation of the chiral center: The Boc-protected amine is then reacted with (S)-2-chloropropanoic acid under appropriate conditions to form the desired product. This step may involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient mixing and reaction control, as well as purification techniques such as crystallization or chromatography to obtain the final product in high purity.
化学反応の分析
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)(pyridin-3-yl)amino)-2-chloropropanoic acid can undergo various chemical reactions, including:
Substitution reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Amide bond formation: The carboxylic acid group can react with amines to form amide bonds, which is useful in peptide synthesis.
Common Reagents and Conditions
Substitution reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride, potassium carbonate)
Deprotection reactions: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Amide bond formation: Coupling reagents (e.g., DCC, DIC), bases (e.g., TEA)
Major Products
Substitution reactions: Various substituted derivatives depending on the nucleophile used
Deprotection reactions: Free amine derivative
Amide bond formation: Amide-linked products, such as peptides
科学的研究の応用
(S)-2-((tert-Butoxycarbonyl)(pyridin-3-yl)amino)-2-chloropropanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of bioactive compounds and as a precursor in the development of enzyme inhibitors.
Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs and prodrugs.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)(pyridin-3-yl)amino)-2-chloropropanoic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug that releases the active compound upon metabolic conversion. The molecular targets and pathways involved can vary, but typically include interactions with enzymes, receptors, or other biomolecules that mediate its biological effects.
類似化合物との比較
Similar Compounds
(S)-2-((tert-Butoxycarbonyl)(pyridin-2-yl)amino)-2-chloropropanoic acid: Similar structure but with the pyridinyl group at the 2-position.
(S)-2-((tert-Butoxycarbonyl)(pyridin-4-yl)amino)-2-chloropropanoic acid: Similar structure but with the pyridinyl group at the 4-position.
(S)-2-((tert-Butoxycarbonyl)(phenyl)amino)-2-chloropropanoic acid: Similar structure but with a phenyl group instead of a pyridinyl group.
Uniqueness
The uniqueness of (S)-2-((tert-Butoxycarbonyl)(pyridin-3-yl)amino)-2-chloropropanoic acid lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the pyridin-3-yl group can confer distinct electronic and steric properties compared to other positional isomers or analogs.
特性
分子式 |
C13H17ClN2O4 |
|---|---|
分子量 |
300.74 g/mol |
IUPAC名 |
(2S)-2-chloro-2-[(2-methylpropan-2-yl)oxycarbonyl-pyridin-3-ylamino]propanoic acid |
InChI |
InChI=1S/C13H17ClN2O4/c1-12(2,3)20-11(19)16(13(4,14)10(17)18)9-6-5-7-15-8-9/h5-8H,1-4H3,(H,17,18)/t13-/m1/s1 |
InChIキー |
LZHCSNZPDKZCLY-CYBMUJFWSA-N |
異性体SMILES |
C[C@](C(=O)O)(N(C1=CN=CC=C1)C(=O)OC(C)(C)C)Cl |
正規SMILES |
CC(C)(C)OC(=O)N(C1=CN=CC=C1)C(C)(C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


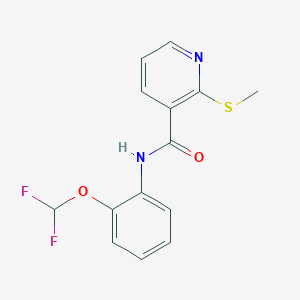
![Potassium [1,1'-biphenyl]-4-yltrifluoroborate](/img/structure/B13356783.png)
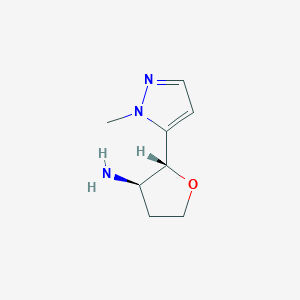
![4-methyl-5-[1-(methylsulfonyl)piperidin-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B13356794.png)

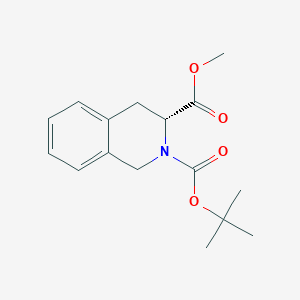
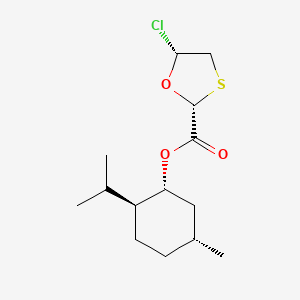
![3-Ethyl-6-(3-iodo-2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356832.png)


![6-(3,5-Dimethoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356857.png)
![N-{3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]phenyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13356865.png)
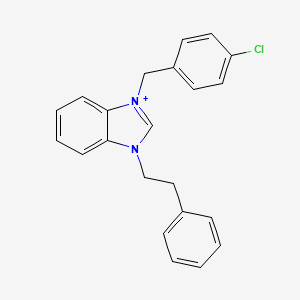
![3-[(Ethylsulfanyl)methyl]-6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356874.png)
